
4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzyloxybenzaldehyde with a suitable reagent to introduce the hydroxy and keto groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, further modifying the compound’s structure.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparación Con Compuestos Similares
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the hydroxy and keto groups.
3-Hydroxy-4-oxobutanoic acid: Lacks the benzyloxy group but has similar functional groups.
4-Oxo-4-phenylbutanoic acid: Contains a phenyl group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)-3-hydroxy-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12O5 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) |
Clave InChI |
IHBVXNKKIAKFQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




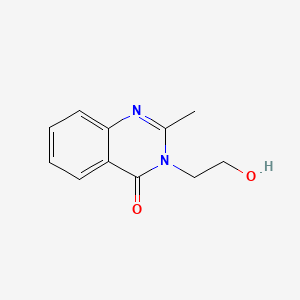
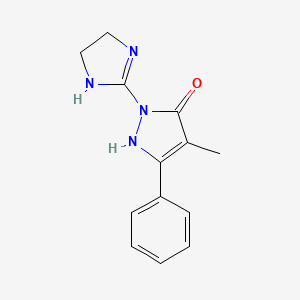
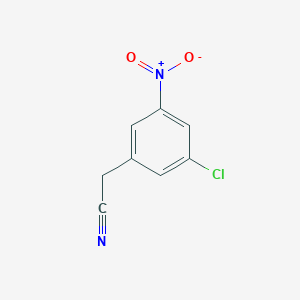
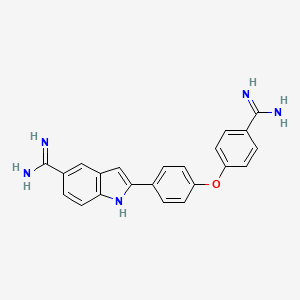
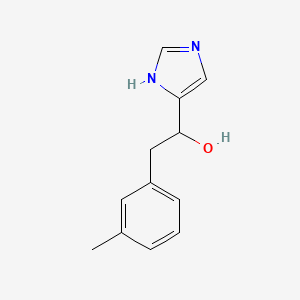
![7-(Trifluoromethyl)-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B12814682.png)
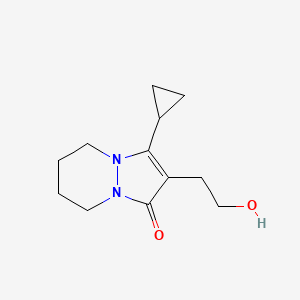
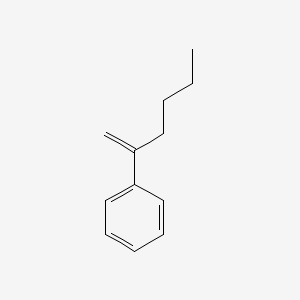
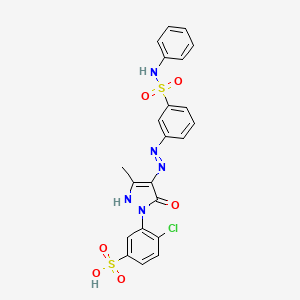
![(3S,7AS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12814706.png)
![5-Hydroxy-1,2,6-trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12814709.png)
![10-Azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-16-one](/img/structure/B12814718.png)
